3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride
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Overview
Description
3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride is a fluorinated amino acid derivative. It is known for its unique structural properties, which include the presence of trifluoromethyl groups that impart significant chemical stability and reactivity. This compound is often utilized in various fields of scientific research due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride typically involves the introduction of trifluoromethyl groups into an amino acid backbone. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate specific biochemical pathways. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- 3-Amino-4,4,4-trifluorobutanoic acid
- 3-Amino-4,4,4-trifluorobutanoic acid methyl ester hydrochloride
- 3-[(dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride
Uniqueness: 3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-amino-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-4(9,2-3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESUPHVGAGFUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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